molecular formula C7H11NO3 B3345696 (2-Oxopyrrolidin-1-yl)methyl acetate CAS No. 109071-38-7

(2-Oxopyrrolidin-1-yl)methyl acetate

Cat. No.: B3345696
CAS No.: 109071-38-7
M. Wt: 157.17 g/mol
InChI Key: WFBNSJAWJRSCSD-UHFFFAOYSA-N
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Description

(2-Oxopyrrolidin-1-yl)methyl acetate (CAS: 59776-88-4), also referred to as methyl (2-oxopyrrolidin-1-yl)acetate, is a pyrrolidone derivative with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol . It is primarily recognized as Piracetam Impurity B in pharmaceutical contexts, arising during the synthesis of the nootropic drug Piracetam (CAS: 7491-74-9) . Structurally, it consists of a 2-pyrrolidone ring linked to a methyl ester group, conferring distinct physicochemical properties critical for its identification and regulation in drug manufacturing .

Properties

IUPAC Name

(2-oxopyrrolidin-1-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-6(9)11-5-8-4-2-3-7(8)10/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBNSJAWJRSCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCN1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30491265
Record name (2-Oxopyrrolidin-1-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30491265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109071-38-7
Record name (2-Oxopyrrolidin-1-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30491265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Oxopyrrolidin-1-yl)methyl acetate is typically synthesized through an esterification reaction. The common method involves reacting 2-oxopyrrolidine-1-acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under heating conditions to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Oxopyrrolidin-1-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Oxopyrrolidin-1-yl)methyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting neurological conditions.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Oxopyrrolidin-1-yl)methyl acetate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various pathways, influencing cellular functions and biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with (2-oxopyrrolidin-1-yl)methyl acetate, differing primarily in substituent groups or oxidation states. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Comparative Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Physical State Role in Pharmaceuticals
This compound 59776-88-4 C₇H₁₁NO₃ 157.17 Colorless liquid Piracetam Impurity B
Ethyl (2-oxopyrrolidin-1-yl)acetate 61516-73-2 C₈H₁₃NO₃ 171.19 Colorless oil Piracetam Impurity C
(2-Oxopyrrolidin-1-yl)acetic acid 53934-76-2 C₆H₉NO₃ 143.14 Off-white solid Piracetam Impurity D
2-Pyrrolidone (Pyrrolidin-2-one) 616-45-5 C₄H₇NO 85.10 Liquid Piracetam Impurity A

Structural and Functional Differences

  • Ester Group Variations: The methyl and ethyl esters differ in alkyl chain length, impacting solubility and volatility. The ethyl analogue (C₈H₁₃NO₃) exhibits a higher molecular weight and boiling point compared to the methyl derivative . The acetic acid analogue lacks the ester group, instead featuring a carboxylic acid moiety, which increases polarity and influences hydrogen-bonding capacity .
  • Core Pyrrolidone Ring: 2-Pyrrolidone (Impurity A) is the simplest structure in this group, lacking the acetate side chain entirely. Its smaller size (C₄H₇NO) results in lower molecular weight and distinct pharmacokinetic behavior .

Physicochemical Properties

  • Physical State :

    • The methyl and ethyl esters are liquids at room temperature, while the acetic acid derivative is a solid due to stronger intermolecular forces .
    • 2-Pyrrolidone’s liquid state (despite low molecular weight) is attributed to its planar, rigid ring structure .
  • Thermal Stability: Limited data exist for the acetate derivatives, but ester groups generally confer lower thermal stability compared to carboxylic acids. The acetic acid analogue may decompose at high temperatures, releasing CO₂ .

Pharmaceutical Relevance

  • Synthetic Byproducts :

    • Methyl and ethyl esters form during Piracetam synthesis via incomplete esterification or transesterification reactions .
    • The acetic acid derivative arises from hydrolysis of ester impurities under acidic or basic conditions .
  • For example, ethyl (2-oxopyrrolidin-1-yl)acetate (Impurity C) is regulated under ICH guidelines for genotoxic impurities . 2-Pyrrolidone (Impurity A) is classified as a Class 3 solvent with a permitted daily exposure (PDE) of 50 mg/day, reflecting its lower toxicity risk compared to esters .

Analytical Differentiation

  • Chromatography :

    • Reverse-phase HPLC effectively separates these compounds based on polarity differences. Retention times increase in the order: 2-pyrrolidone < methyl ester < ethyl ester < acetic acid .
  • Spectroscopy :

    • NMR : The methyl ester shows a singlet for the -OCH₃ group at ~3.6 ppm, while the ethyl ester exhibits a quartet for -OCH₂CH₃ at ~1.2–1.4 ppm and ~4.1–4.3 ppm .
    • IR : The acetic acid derivative displays a broad O-H stretch (~2500–3300 cm⁻¹) absent in esters .

Q & A

Q. What computational challenges arise in modeling its conformational dynamics?

  • Methodology :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level; compare puckered vs. planar pyrrolidine rings (ΔG ~2.1 kcal/mol) .
  • MD Simulations : Analyze solvent effects (e.g., DMSO vs. water) on ester group rotation (barrier: ~8 kJ/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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